

spectroscopic data of (2-Morpholin-4-yl-phenyl)methanol (NMR, IR, MS)

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Compound of Interest

Compound Name: (2-Morpholin-4-yl-phenyl)methanol

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An In-depth Technical Guide to the Spectroscopic Characterization of **(2-Morpholin-4-yl-phenyl)methanol**

Abstract

(2-Morpholin-4-yl-phenyl)methanol (CAS No: 465514-33-4, Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol) is a substituted aromatic compound incorporating a morpholine moiety, a common scaffold in medicinal chemistry.^{[1][2]} Accurate structural elucidation and purity assessment are critical for any research or development application involving this molecule. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical principles, present standardized experimental protocols, and offer a detailed analysis of the expected spectral data, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of **(2-Morpholin-4-yl-phenyl)methanol** include a disubstituted aromatic ring, a primary alcohol (benzylic), and a tertiary amine within a morpholine ring. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a complete structural confirmation.

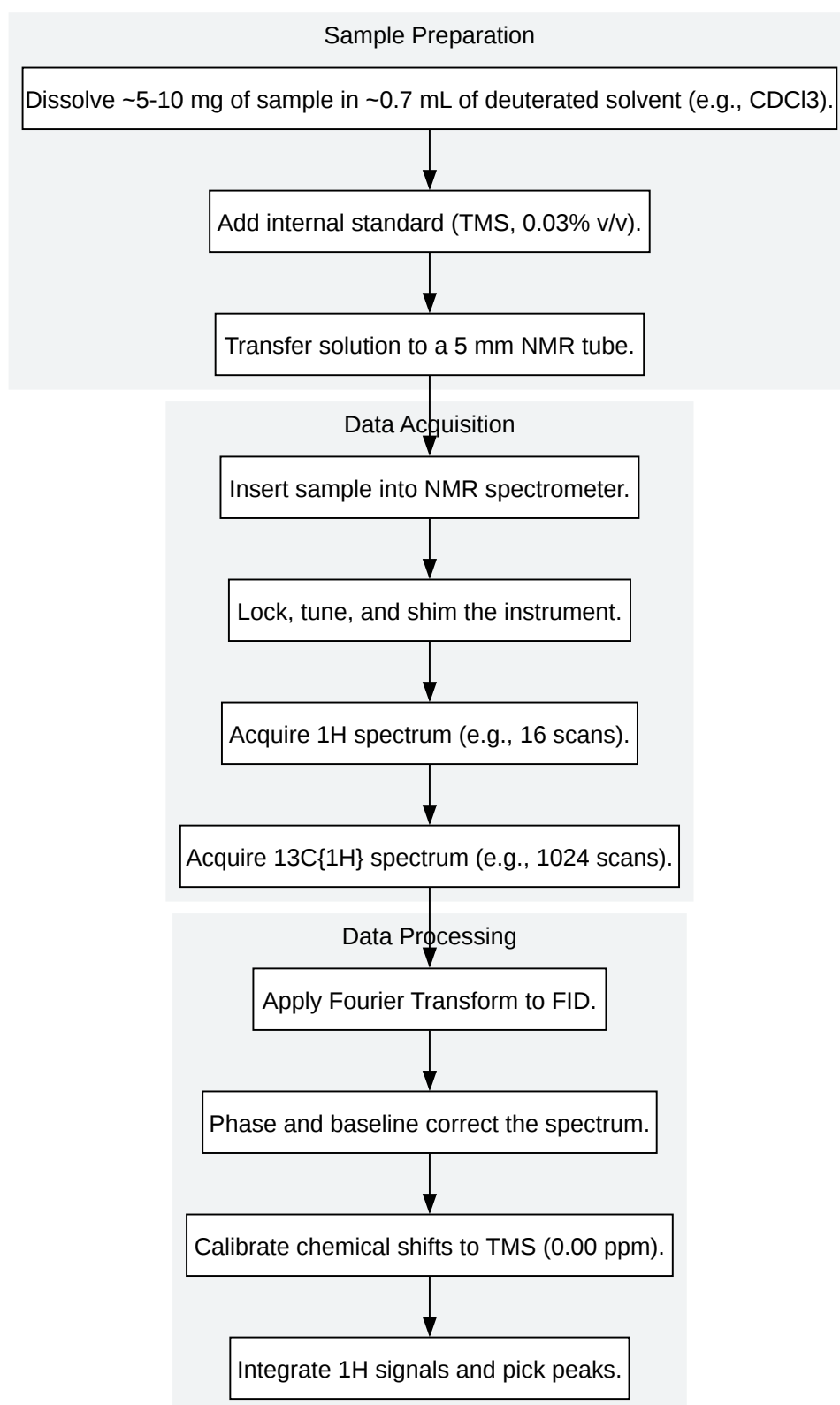
Caption: Molecular structure of **(2-Morpholin-4-yl-phenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.^[3] By observing the behavior of ^1H and ^{13}C nuclei in a strong magnetic field, we can map out atomic connectivity and deduce the precise structure.

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.



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Caption: Standard workflow for NMR sample preparation and data acquisition.

^1H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

- Aromatic Protons ($\delta \sim 6.9\text{-}7.5$ ppm):** The four protons on the benzene ring are chemically distinct due to the ortho-substitution pattern. This will result in a complex series of overlapping multiplets, rather than a simple singlet.[\[4\]](#)
- Benzylic Protons ($-\text{CH}_2\text{OH}$, $\delta \sim 4.7$ ppm):** These two protons are chemically equivalent and adjacent to a stereocenter. They are expected to appear as a singlet. The signal may show broadening or coupling to the hydroxyl proton depending on the solvent and concentration.[\[5\]](#)
- Hydroxyl Proton ($-\text{OH}$, δ variable):** The chemical shift of the alcohol proton is highly variable and depends on solvent, temperature, and concentration. It typically appears as a broad singlet that can exchange with D_2O .[\[5\]](#)[\[6\]](#)
- Morpholine Protons ($\delta \sim 2.9\text{-}3.9$ ppm):** The eight protons of the morpholine ring are divided into two groups. The four protons on the carbons adjacent to the oxygen atom ($-\text{O}-\text{CH}_2-$) are deshielded and appear further downfield. The four protons on the carbons adjacent to the nitrogen atom ($-\text{N}-\text{CH}_2-$) appear more upfield. Each group will likely appear as a distinct multiplet, often resembling a triplet.[\[7\]](#)[\[8\]](#)

Table 1: Predicted ^1H NMR Data for **(2-Morpholin-4-yl-phenyl)methanol** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
$\sim 7.5 - 6.9$	Multiplet (m)	4H	Aromatic (C_6H_4)
~ 4.7	Singlet (s)	2H	Benzylic ($-\text{CH}_2\text{OH}$)
~ 3.9	Multiplet (m)	4H	Morpholine ($-\text{O}-\text{CH}_2-$)
~ 3.0	Multiplet (m)	4H	Morpholine ($-\text{N}-\text{CH}_2-$)
Variable	Broad Singlet (br s)	1H	Hydroxyl ($-\text{OH}$)

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

- Aromatic Carbons (δ ~115-150 ppm): Due to the substitution pattern, all six aromatic carbons are unique and should give rise to six distinct signals. The carbon atom directly attached to the nitrogen (C-N) will be significantly deshielded.
- Morpholine Carbons (δ ~50-70 ppm): The morpholine ring has a plane of symmetry, resulting in two signals. The carbons adjacent to the oxygen (C-O) are more deshielded (~67 ppm) than the carbons adjacent to the nitrogen (C-N, ~51 ppm).^{[3][9][10]}
- Benzylic Carbon (-CH₂OH, δ ~64 ppm): This carbon will appear in a region typical for primary alcohols attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Data for **(2-Morpholin-4-yl-phenyl)methanol** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
~150 - 115	6 x Aromatic C
~67	Morpholine (-O-CH ₂)
~64	Benzylic (-CH ₂ OH)
~51	Morpholine (-N-CH ₂ -)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies.^[11]

Experimental Protocol: IR Analysis

A typical procedure for solid samples involves creating a KBr pellet.

- Preparation: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Background Correction: A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of **(2-Morpholin-4-yl-phenyl)methanol** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3600 - 3200	O-H Stretch (broad)	Alcohol (-OH)
3100 - 3000	C-H Stretch	Aromatic (sp ² C-H)
3000 - 2850	C-H Stretch	Aliphatic (sp ³ C-H)
1600 - 1450	C=C Stretch	Aromatic Ring
1250 - 1000	C-O Stretch (strong)	Alcohol & Ether
1250 - 1020	C-N Stretch	Amine

The most prominent features will be the broad O-H stretch from the alcohol group and the strong C-O stretching vibration.^{[12][13]} The presence of both sp² and sp³ C-H stretches confirms the aromatic and aliphatic components of the molecule.^[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers valuable structural clues through the analysis of fragmentation patterns.

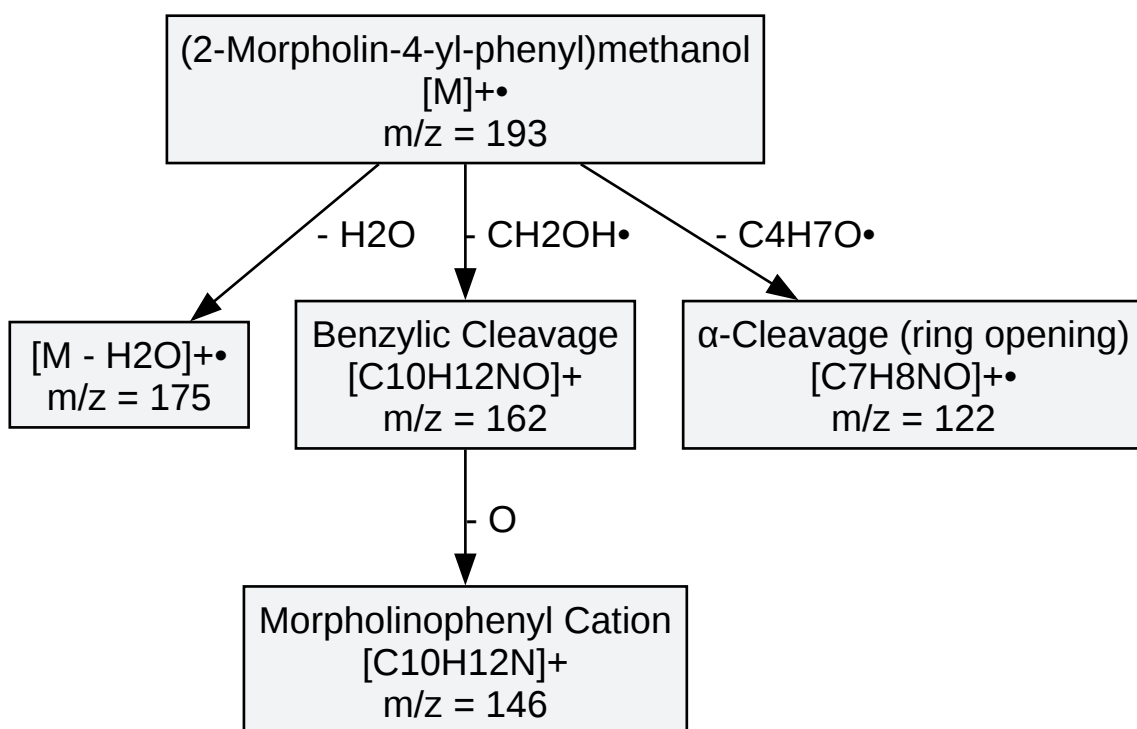
Experimental Protocol: MS Analysis

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion, containing excess energy, often fragments into smaller, more stable charged ions and neutral radicals.
- **Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis

- **Molecular Ion Peak ($M^{+\bullet}$):** The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 193.[\[14\]](#)
- **Key Fragmentation Pathways:** The fragmentation pattern provides a fingerprint of the molecule's structure. For amines, α -cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.[\[15\]](#)



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Caption: Predicted major fragmentation pathways for **(2-Morpholin-4-yl-phenyl)methanol** in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z	Proposed Fragment	Notes
193	[C ₁₁ H ₁₅ NO ₂] ⁺ •	Molecular Ion (M ⁺ •)
175	[C ₁₁ H ₁₃ NO] ⁺ •	Loss of water (-H ₂ O) from the alcohol
162	[C ₁₀ H ₁₂ NO] ⁺	Loss of the hydroxymethyl radical (-•CH ₂ OH)
134	[C ₈ H ₁₀ N] ⁺	Benzylic cleavage with rearrangement
100	[C ₅ H ₁₀ NO] ⁺	Fragment characteristic of N-substituted morpholines[16]

Conclusion

The comprehensive analysis of **(2-Morpholin-4-yl-phenyl)methanol** using NMR, IR, and MS provides a multi-faceted and robust confirmation of its chemical structure. ^1H and ^{13}C NMR spectroscopy definitively map the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, namely the alcohol, amine, ether, and aromatic ring. Finally, mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns. The combined application of these techniques, guided by the principles and protocols outlined in this guide, ensures the unambiguous identification and characterization of this compound, a critical step for its application in research and development.

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